molecular formula C5H4I2N2 B2542180 4,6-Diiodo-5-methylpyrimidine CAS No. 1029720-69-1

4,6-Diiodo-5-methylpyrimidine

Cat. No.: B2542180
CAS No.: 1029720-69-1
M. Wt: 345.91
InChI Key: OLNDCRLELNGQDM-UHFFFAOYSA-N
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Description

4,6-Diiodo-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4I2N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of iodine atoms at positions 4 and 6, along with a methyl group at position 5, makes this compound unique and of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diiodo-5-methylpyrimidine typically involves the iodination of 5-methylpyrimidine. One common method includes the reaction of 5-methylpyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 4 and 6 positions of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Diiodo-5-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, such as in the formation of azo compounds.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace iodine atoms.

    Coupling Reactions: Diazonium salts can be used in the presence of a base to form azo derivatives.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 4,6-diazido-5-methylpyrimidine or 4,6-dithio-5-methylpyrimidine can be formed.

    Azo Compounds: Coupling with diazonium salts can yield various azo derivatives, which are often colorful and used in dye applications.

Scientific Research Applications

4,6-Diiodo-5-methylpyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying substitution and coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: It is used in the synthesis of dyes and pigments, particularly azo dyes, due to its ability to form stable and colorful compounds.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-5-methylpyrimidine: Similar structure but with chlorine atoms instead of iodine. It is less reactive due to the lower electronegativity of chlorine.

    4,6-Dibromo-5-methylpyrimidine: Contains bromine atoms, which are intermediate in reactivity between chlorine and iodine.

    4,6-Difluoro-5-methylpyrimidine: Fluorine atoms make the compound highly electronegative and less reactive in substitution reactions.

Uniqueness

4,6-Diiodo-5-methylpyrimidine is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This makes the compound more reactive in substitution and coupling reactions, allowing for the synthesis of a wider variety of derivatives. The iodine atoms also enhance the compound’s ability to participate in halogen bonding, which can be advantageous in designing biologically active molecules.

Properties

IUPAC Name

4,6-diiodo-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4I2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNDCRLELNGQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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